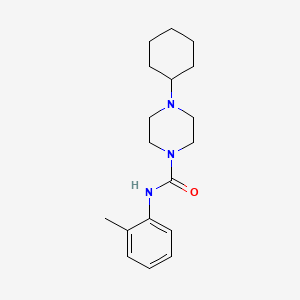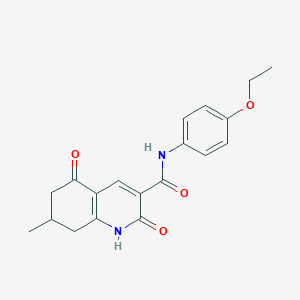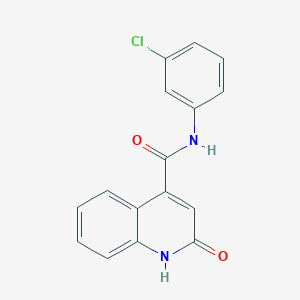![molecular formula C21H23N3O B5321411 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline, also known as BPIP, is a chemical compound that belongs to the quinoxaline family. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to be a potent and selective inhibitor of the norepinephrine transporter, which is a protein that plays a crucial role in the regulation of norepinephrine levels in the brain.
Mecanismo De Acción
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline exerts its effects by binding to the dopamine and norepinephrine transporters and preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine and norepinephrine from neuronal cells, as well as increase the firing rate of dopaminergic and noradrenergic neurons. In vivo studies have shown that this compound can increase locomotor activity and induce hyperactivity in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these transporters in neuronal function. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects on other neurotransmitter transporters, which can complicate the interpretation of results. Additionally, this compound has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline. One area of interest is the development of more selective inhibitors of the dopamine and norepinephrine transporters, which could help to clarify the specific roles of these transporters in neuronal function. Another area of interest is the use of this compound as a tool for studying the effects of dopamine and norepinephrine on behavior and cognition in animal models. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological and psychiatric disorders that are associated with dysregulation of dopamine and/or norepinephrine signaling.
Métodos De Síntesis
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline can be synthesized using a multi-step process involving the reaction of 4-bromo-1-piperidine and 2,3-dichloroquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzyl alcohol and sodium hydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propiedades
IUPAC Name |
5-[(4-phenylmethoxypiperidin-1-yl)methyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-5-17(6-3-1)16-25-19-9-13-24(14-10-19)15-18-7-4-8-20-21(18)23-12-11-22-20/h1-8,11-12,19H,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAAFJVWICEYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-dimethylacrylamide](/img/structure/B5321385.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)